molecular formula C14H18N2O3S2 B2998425 N~1~-[2,2-bis(ethylsulfanyl)acetyl]-N~2~-phenylethanediamide CAS No. 338975-26-1

N~1~-[2,2-bis(ethylsulfanyl)acetyl]-N~2~-phenylethanediamide

Cat. No. B2998425
M. Wt: 326.43
InChI Key: IIJCNTOCSLHRIB-UHFFFAOYSA-N
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Description

N~1~-[2,2-bis(ethylsulfanyl)acetyl]-N~2~-phenylethanediamide, also known as BESA, is a chemical compound that has been widely studied for its potential applications in scientific research. BESA is a thiol-reactive compound that can be used to modify proteins and other biomolecules.

Scientific Research Applications

Corrosion Inhibition

A study on the synthesis and inhibitory effect of N,N'-bis(1-phenylethanol)ethylenediamine against steel corrosion in HCl media revealed that the compound exhibits inhibition efficiency through both physical and chemical adsorptive interactions via π-bonding electrons, NH, and OH groups. The structure of the protective layer formed on the steel surface was investigated using SEM, UV–visible, and FTIR analyses (Sığırcık, Yıldırım, & Tüken, 2017).

Pharmacological Evaluation

Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors indicated that these compounds, including structurally related ones, retain potency and offer improved drug-like molecular properties. These inhibitors have shown promise in attenuating the growth of human lymphoma B cells both in vitro and in a mouse xenograft model, showcasing their therapeutic potential (Shukla et al., 2012).

Catalytic Rearrangements

A study on N-heterocyclic carbene-catalyzed rearrangements of vinyl sulfones highlighted the ability to generate highly substituted isoxazolines and other heterocyclic compounds through tandem rearrangement/cycloadditions. This process, involving unusual re-addition of a sulfinate ion, opens avenues for the synthesis of complex molecules (Atienza, Roth, & Scheidt, 2011).

Electrochemistry

The electrochemical behavior of nickel(II) complexes with Schiff base ligands containing a disulphide group was explored, showing non-conjugated and irreversible redox processes. This study contributes to the understanding of the electrochemical properties of such complexes, which could be relevant for their potential applications (Manzur et al., 1989).

Photopolymerization

Research into the synthesis and photopolymerization of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine as a polymerizable amine coinitiator for dental restorations demonstrated its viability as a replacement for traditional components in dental resin mixtures. This innovation suggests potential improvements in the performance and safety of dental materials (Nie & Bowman, 2002).

properties

IUPAC Name

N'-[2,2-bis(ethylsulfanyl)acetyl]-N-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S2/c1-3-20-14(21-4-2)13(19)16-12(18)11(17)15-10-8-6-5-7-9-10/h5-9,14H,3-4H2,1-2H3,(H,15,17)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJCNTOCSLHRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C(=O)NC(=O)C(=O)NC1=CC=CC=C1)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-[2,2-bis(ethylsulfanyl)acetyl]-N~2~-phenylethanediamide

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